Boc-HomoSec(Mob)-OH
Description
Boc-HomoSec(Mob)-OH is a specialized amino acid derivative used in peptide synthesis and biochemical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, a homoselenocysteine (HomoSec) backbone, and a methoxybenzyl (Mob) substituent on the selenium atom. Its molecular formula is C₁₆H₂₃NO₅Se, with a molecular weight of 388.32 g/mol . The Mob group (para-methoxybenzyl) enhances solubility in organic solvents like DMSO, making it suitable for solid-phase peptide synthesis.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5Se/c1-17(2,3)23-16(21)18-14(15(19)20)9-10-24-11-12-5-7-13(22-4)8-6-12/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACGJHKBWPCGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC[Se]CC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-HomoSec(Mob)-OH typically involves the protection of homoserine. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The carboxyl group is then protected by converting it into a methylthioethyl ester using methylthioethanol and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Boc-HomoSec(Mob)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). The Mob group can be removed using nucleophiles like thiols.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like DCC or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, thiols for Mob removal.
Coupling: Dicyclohexylcarbodiimide (DCC), HATU, and bases like N-methylmorpholine (NMM).
Major Products Formed
Deprotected Homoserine: After removal of the Boc and Mob groups.
Peptides: When coupled with other amino acids or peptides.
Scientific Research Applications
Boc-HomoSec(Mob)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications, including diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of Boc-HomoSec(Mob)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino function, preventing unwanted reactions during synthesis. The Mob group protects the carboxyl function, allowing selective deprotection and coupling reactions. These protecting groups are removed under specific conditions to yield the desired peptide product.
Comparison with Similar Compounds
Boc-HomoSec(pMeBzl)-OH
Boc-Sec(Mob)-OH
- Molecular Formula: C₁₅H₂₁NO₅Se
- Molecular Weight : 374.29 g/mol (estimated)
- Key Differences: Shorter backbone: Selenocysteine (Sec) instead of homoselenocysteine (HomoSec).
Boc-HomoSer(Bzl)-OH
- Molecular Formula: C₁₆H₂₃NO₅
- Molecular Weight : 309.36 g/mol
- Key Differences: Oxygen replaces selenium in the side chain. Lower molecular weight and distinct redox inactivity, limiting utility in selenoprotein studies. Higher Log S (-2.7) indicates poorer aqueous solubility compared to selenium analogues .
Boc-HomoArg(NO₂)-OH
Structural and Functional Comparison Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
